![molecular formula C8H17NO B13184701 [1-(Aminomethyl)-3-methylcyclopentyl]methanol](/img/structure/B13184701.png)
[1-(Aminomethyl)-3-methylcyclopentyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Aminomethyl)-3-methylcyclopentyl]methanol: is an organic compound with the molecular formula C8H17NO It is a derivative of cyclopentane, featuring an aminomethyl group and a hydroxymethyl group attached to the cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Aminomethyl)-3-methylcyclopentyl]methanol typically involves the following steps:
Starting Material: The synthesis begins with 3-methylcyclopentanone.
Aminomethylation: The 3-methylcyclopentanone undergoes aminomethylation using formaldehyde and ammonia or a primary amine under acidic or basic conditions to introduce the aminomethyl group.
Reduction: The resulting intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: [1-(Aminomethyl)-3-methylcyclopentyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated alcohols or amines.
Substitution: Formation of halides or other substituted derivatives.
Applications De Recherche Scientifique
[1-(Aminomethyl)-3-methylcyclopentyl]methanol: has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [1-(Aminomethyl)-3-methylcyclopentyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxymethyl group can participate in additional bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
[1-(Aminomethyl)-3-methylcyclopentyl]methanol: can be compared with other similar compounds such as:
[1-(Aminomethyl)cyclopentyl]methanol: Lacks the methyl group at the 3-position, which may affect its reactivity and biological activity.
[1-(Aminomethyl)-3-methylcyclohexyl]methanol: The cyclohexane ring may introduce different steric and electronic effects compared to the cyclopentane ring.
[1-(Aminomethyl)-3-methylcyclopropyl]methanol: The smaller cyclopropane ring may lead to different chemical and biological properties.
The uniqueness of This compound
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
[1-(aminomethyl)-3-methylcyclopentyl]methanol |
InChI |
InChI=1S/C8H17NO/c1-7-2-3-8(4-7,5-9)6-10/h7,10H,2-6,9H2,1H3 |
Clé InChI |
YNRVZAZOBBROKR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C1)(CN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13184625.png)
![3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13184627.png)
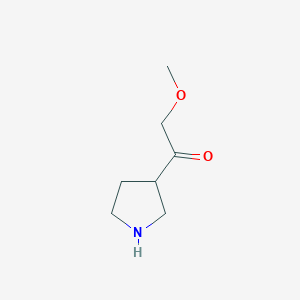
![1-[(3-Methylphenyl)sulfanyl]propan-2-one](/img/structure/B13184637.png)
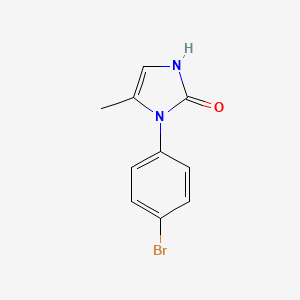

![3-[2-(1-Hydroxycyclobutyl)ethyl]pyrrolidin-2-one](/img/structure/B13184649.png)
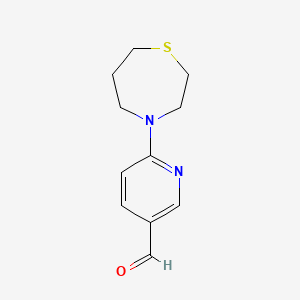

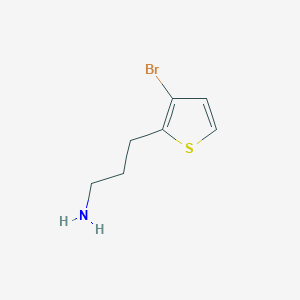
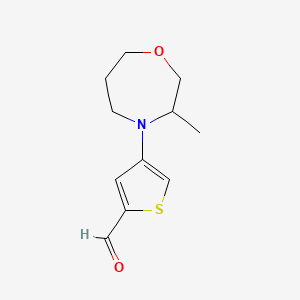
![2-[(4-Methylphenyl)sulfonyl]cyclohexanamine](/img/structure/B13184674.png)
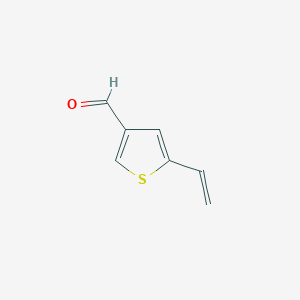
![2-{[3-(Methylsulfanyl)phenyl]methoxy}acetic acid](/img/structure/B13184699.png)
